

Application Notes and Protocols: Measuring SYHA1813 Target Engagement

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Compound of Interest

Compound Name: SYHA1813

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These application notes provide a detailed overview of techniques and experimental protocols for measuring the target engagement of **SYHA1813**, a dual inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Colony-Stimulating Factor 1 Receptor (CSF1R).^{[1][2][3][4]} Accurate assessment of target engagement is critical for understanding the mechanism of action, optimizing dosing regimens, and establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships in both preclinical and clinical settings.

SYHA1813 exerts its anti-tumor effects by inhibiting angiogenesis and modulating the tumor microenvironment through the inhibition of tumor-associated macrophages.^{[2][3][5]} This document outlines both direct and indirect methods to quantify the engagement of **SYHA1813** with its primary targets, VEGFR2 and CSF1R, and to measure the downstream biological consequences of this inhibition.

Direct Target Engagement Assays

Direct target engagement assays provide evidence of the physical interaction between **SYHA1813** and its intended targets, VEGFR and CSF1R.

In-Cell Western™ Assay for Receptor Phosphorylation

The In-Cell Western™ Assay is a quantitative immunofluorescence method performed in microplates to measure protein levels and post-translational modifications, such as phosphorylation, in whole cells.^{[6][7][8][9]} This assay can be used to determine the inhibitory effect of **SYHA1813** on the ligand-induced phosphorylation of VEGFR2 and CSF1R in a cellular context.

Experimental Protocol: In-Cell Western™ Assay

- **Cell Seeding:** Seed a relevant cell line (e.g., Human Umbilical Vein Endothelial Cells (HUVECs) for VEGFR2, or a macrophage cell line like RAW264.7 for CSF1R) in a 96-well or 384-well plate and culture until confluent.
- **Serum Starvation:** If necessary, serum-starve the cells to reduce basal receptor phosphorylation.
- **Compound Treatment:** Treat the cells with a dose range of **SYHA1813** for a predetermined time. Include a vehicle control (e.g., DMSO).
- **Ligand Stimulation:** Stimulate the cells with the appropriate ligand (e.g., VEGF-A for VEGFR2, CSF-1 for CSF1R) for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.
- **Fixation and Permeabilization:**
 - Fix the cells with 3.7% formaldehyde in PBS for 20 minutes at room temperature.
 - Wash the wells with PBS.
 - Permeabilize the cells with a buffer containing a detergent (e.g., Triton X-100) for 5 minutes.^[7]
- **Blocking:** Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in TBST) for 1.5 hours at room temperature.^[7]
- **Primary Antibody Incubation:** Incubate the cells with primary antibodies specific for the phosphorylated forms of VEGFR2 (e.g., anti-phospho-VEGFR2) and CSF1R (e.g., anti-

phospho-CSF1R), along with an antibody for a housekeeping protein for normalization (e.g., anti-GAPDH or a total receptor antibody), overnight at 4°C.[8]

- **Secondary Antibody Incubation:** Wash the wells and incubate with species-specific secondary antibodies conjugated to near-infrared fluorophores (e.g., IRDye® 680RD and IRDye® 800CW) for 1 hour at room temperature in the dark.
- **Imaging and Quantification:** Scan the plate using a near-infrared imaging system and quantify the fluorescence intensity. The ratio of the phospho-protein signal to the normalization signal is calculated to determine the extent of receptor phosphorylation inhibition by **SYHA1813**.

Indirect Target Engagement & Downstream Biomarker Assays

Indirect methods assess the biological consequences of **SYHA1813**'s interaction with its targets. These pharmacodynamic biomarkers can provide crucial information about the drug's activity in a biological system.

Soluble VEGFR2 (sVEGFR2) ELISA

In clinical studies, a reduction in the levels of soluble VEGFR2 (sVEGFR2) in patient plasma has been observed following treatment with **SYHA1813**, serving as a pharmacodynamic biomarker of target engagement.[4][10][11]

Experimental Protocol: sVEGFR2 ELISA

This protocol is based on a standard sandwich ELISA format.[12][13][14][15][16]

- **Plate Preparation:** Use a 96-well plate pre-coated with a capture antibody specific for human sVEGFR2.
- **Sample and Standard Preparation:**
 - Collect patient serum or plasma samples at baseline and at various time points after **SYHA1813** administration.

- Prepare a standard curve using recombinant human sVEGFR2.
- Incubation: Add standards and samples to the wells and incubate for 1-2 hours at 37°C.
- Detection Antibody: Wash the wells and add a biotinylated detection antibody specific for sVEGFR2. Incubate for 1 hour at 37°C.
- Enzyme Conjugate: Wash the wells and add a streptavidin-horseradish peroxidase (SAV-HRP) conjugate. Incubate for 30 minutes at 37°C.
- Substrate Addition: Wash the wells and add a TMB substrate solution. Incubate in the dark for 10-20 minutes at 37°C.
- Stop Reaction: Add a stop solution (e.g., sulfuric acid) to each well.
- Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
- Analysis: Calculate the concentration of sVEGFR2 in the samples by interpolating from the standard curve. A decrease in sVEGFR2 levels post-treatment indicates target engagement.

Assessment of Angiogenesis Inhibition

SYHA1813's inhibition of VEGFR leads to a reduction in tumor angiogenesis. This can be quantified by measuring microvessel density in tumor tissue.[\[1\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Experimental Protocol: Immunohistochemistry (IHC) for CD31

CD31 is an endothelial cell marker commonly used to visualize blood vessels in tissue sections.[\[20\]](#)

- Tissue Preparation: Collect tumor tissues from preclinical models or patient biopsies and fix them in formalin, followed by paraffin embedding.
- Sectioning: Cut 5 µm thick sections and mount them on charged slides.
- Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.[\[20\]](#)

- Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0).[20]
- Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a blocking serum.[21][22]
- Primary Antibody Incubation: Incubate the sections with a primary antibody against CD31 overnight at 4°C.
- Secondary Antibody and Detection:
 - Wash the sections and incubate with a biotinylated secondary antibody.
 - Follow with an avidin-biotin-peroxidase complex.
 - Visualize with a DAB chromogen, which produces a brown precipitate at the site of the antigen.
- Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize cell nuclei and mount with a permanent mounting medium.
- Image Analysis: Acquire images of the stained sections and quantify the microvessel density by counting the number of CD31-positive vessels per unit area. A reduction in microvessel density in **SYHA1813**-treated samples compared to controls indicates inhibition of angiogenesis.

Analysis of Macrophage Polarization

SYHA1813's inhibition of CSF1R can modulate the tumor microenvironment by affecting macrophage polarization, potentially shifting from an M2 (pro-tumor) to an M1 (anti-tumor) phenotype.[4][5] This can be assessed by IHC for specific macrophage markers.

Experimental Protocol: Immunohistochemistry (IHC) for F4/80

F4/80 is a widely used marker for murine macrophages.[23][24]

The protocol for F4/80 IHC is similar to that for CD31, with the primary antibody being specific for F4/80. Analysis would involve quantifying the number of F4/80-positive cells within the

tumor microenvironment. A decrease in the overall number of macrophages or a change in their localization could indicate a therapeutic effect. Further analysis with markers for M1 (e.g., CD80) and M2 (e.g., CD206) macrophages can provide more detailed insights into the modulation of macrophage polarization.[\[4\]](#)[\[25\]](#)

p53 Pathway Activation

SYHA1813 has been shown to activate the p53 signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells.[\[1\]](#)[\[12\]](#) This can be assessed by Western blotting for key proteins in this pathway.

Experimental Protocol: Western Blot for p53 and p21

- Cell Lysis: Treat cancer cells with **SYHA1813** and lyse the cells to extract total protein.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[\[26\]](#)
- Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[\[10\]](#)
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, phospho-p53 (e.g., Ser15), and the downstream target p21 overnight at 4°C. A loading control like GAPDH or β -actin should also be probed.[\[10\]](#)[\[27\]](#)[\[28\]](#)
- Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Signal Detection: Detect the chemiluminescent signal using an imaging system.
- Analysis: An increase in the levels of p53, phospho-p53, and p21 in **SYHA1813**-treated cells would confirm the activation of the p53 pathway.

Quantitative Data Summary

Assay	Target/Biomarker	Sample Type	Expected Outcome with SYHA1813 Treatment	Key Protocol Steps
In-Cell Western™	p-VEGFR2, p-CSF1R	Cultured Cells	Decreased Phosphorylation	Cell seeding, compound treatment, ligand stimulation, fixation/permeabilization, antibody incubation, near-infrared imaging.
ELISA	Soluble VEGFR2	Serum, Plasma	Decreased Levels	Plate coating, sample/standard incubation, detection antibody, enzyme conjugate, substrate, absorbance reading.
Immunohistochemistry	CD31	Tumor Tissue	Decreased Microvessel Density	Tissue fixation/embedding, sectioning, antigen retrieval, antibody incubation, chromogenic detection, imaging, and quantification.
Immunohistochemistry	F4/80	Tumor Tissue	Altered Macrophage Infiltration	Tissue fixation/embedding, sectioning,

antigen retrieval,
antibody
incubation,
chromogenic
detection,
imaging, and
quantification.

Western Blot

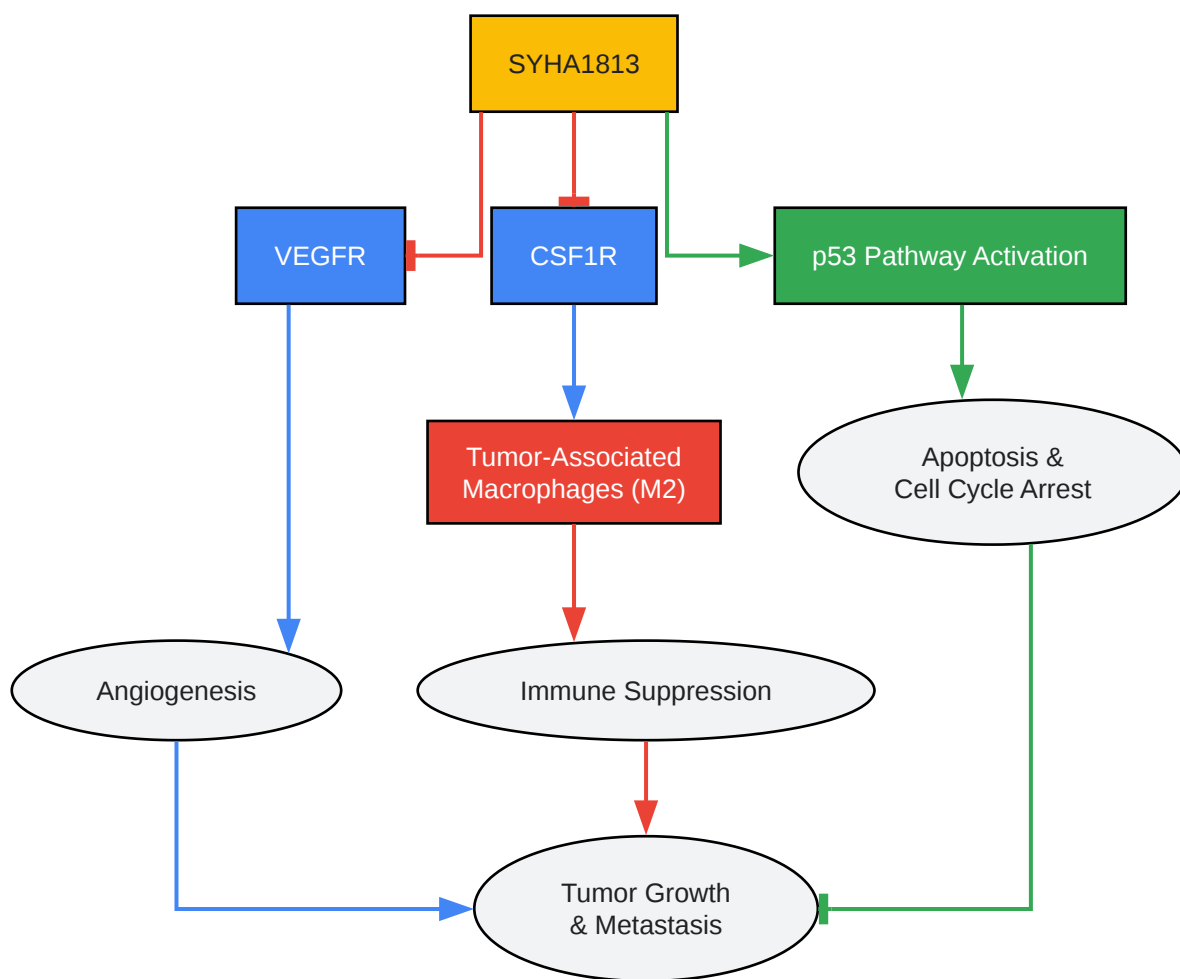
p53, p-p53, p21

Cell Lysates

Increased
Protein Levels

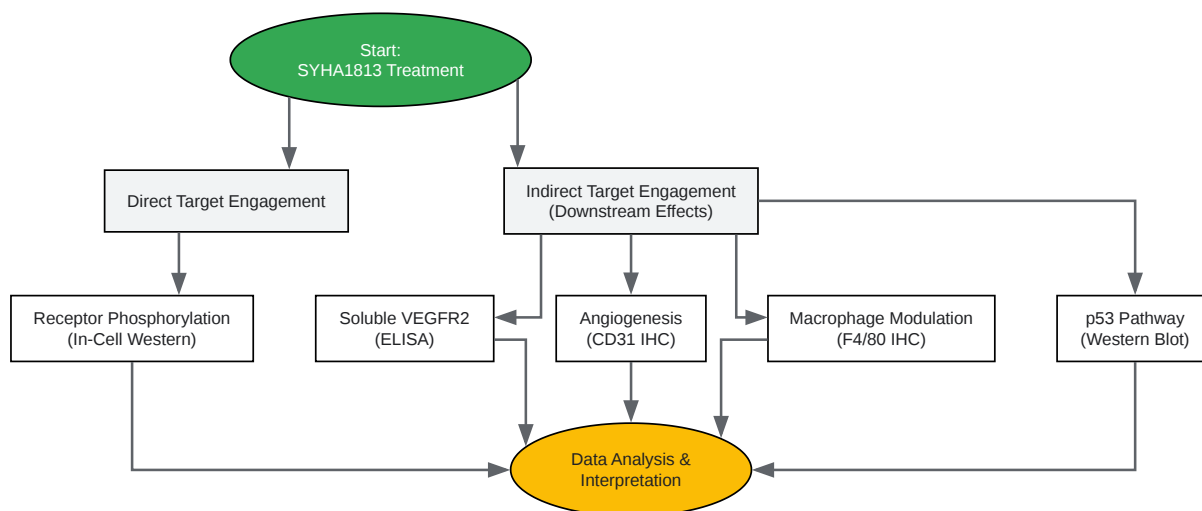
Cell lysis, protein
quantification,
SDS-PAGE,
membrane
transfer, antibody
incubation,
chemiluminescen
t detection.

Visualizations



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Caption: **SYHA1813** signaling pathway.



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Caption: Experimental workflow for measuring target engagement.

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